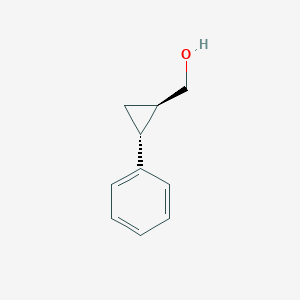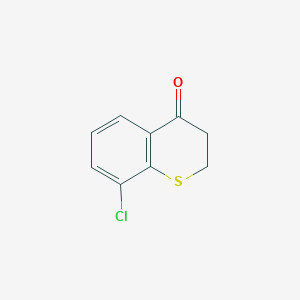
8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Benzothiopyran Derivatives as Calcium Channel Blockers Benzothiopyran derivatives were synthesized and evaluated as a novel class of calcium channel blockers. The derivatives maintained Diltiazem pharmacophores, exhibiting moderate calcium channel blocking activities. Optimum activity was noted when the alkyl ether chain was substituted on the 3-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives (Rajkumari Nalwaya et al., 2013).
Novel Synthesis Routes and Chemical Transformations
- A novel synthesis of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1h-imidazole was achieved, introducing a new class of azole antifungal agents. The reaction involved ring contraction and alkylation steps (F. RaneDinanath et al., 1988).
- The reaction of phenylthionium ions with olefins presented a new route to thiochromans. The process involved cationic polar cycloadditions and demonstrated variable yields for different reactants (H. Ishibashi et al., 1985).
Anticancer Activity and Metabolic Studies The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea showcased strong anticancer activity across several assays and cell lines. A synthesis route for its major metabolite was outlined, suggesting a focus on metabolites as potential active agents (B. Nammalwar et al., 2010).
Spectroscopic Analysis and Chemical Properties The Carbon-13 NMR spectra of 4-chromanone, 4H-1-benzothiopyran-4-one, and their derivatives were examined, highlighting the effect of different heteroatoms or groups on chemical shifts, particularly for specific carbon atoms (Y. Senda et al., 1977).
Propriétés
IUPAC Name |
8-chloro-2,3-dihydrothiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOZGJPLPGPWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2446321.png)

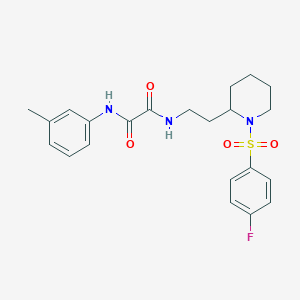

![8-(3-Hydroxypropyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2446330.png)
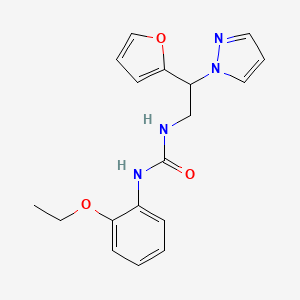


![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine](/img/structure/B2446336.png)
![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2446337.png)
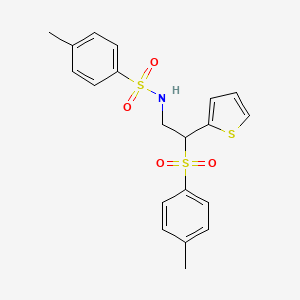
![(4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2446340.png)
